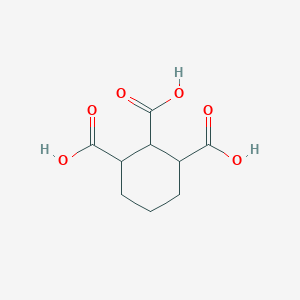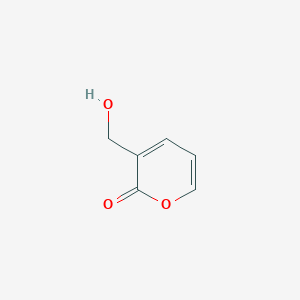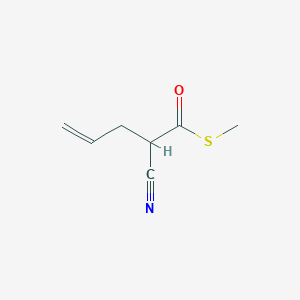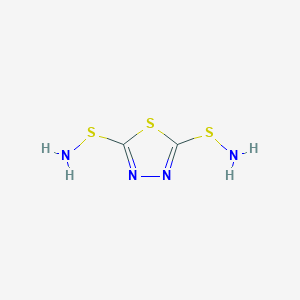![molecular formula C15H11N5O2 B14284967 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- CAS No. 134249-30-2](/img/structure/B14284967.png)
8-Quinolinamine, 5-[(4-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is a synthetic organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by coupling with 8-quinolinamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Here is a general synthetic route:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 8-quinolinamine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline and nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 8-Quinolinamine, 5-[(4-nitrophenyl)azo]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
Comparación Con Compuestos Similares
Similar Compounds
8-Aminoquinoline: A related compound with similar structural features but different functional groups.
4-Nitroaniline: Shares the nitrophenyl group but lacks the quinoline moiety.
Uniqueness
8-Quinolinamine, 5-[(4-nitrophenyl)azo]- is unique due to its combination of the quinoline and azo functional groups, which confer distinct chemical and biological properties
Propiedades
| 134249-30-2 | |
Fórmula molecular |
C15H11N5O2 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
5-[(4-nitrophenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C15H11N5O2/c16-13-7-8-14(12-2-1-9-17-15(12)13)19-18-10-3-5-11(6-4-10)20(21)22/h1-9H,16H2 |
Clave InChI |
CKPULYULPJQJQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


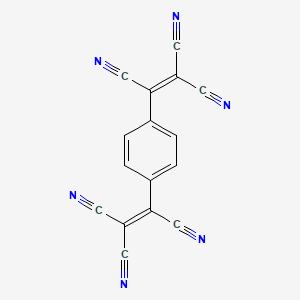
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/no-structure.png)
